molecular formula C15H24N2O4S B10881727 1-(2,5-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine

1-(2,5-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B10881727
M. Wt: 328.4 g/mol
InChI Key: IJENTQFBZMSENA-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 2,5-dimethoxybenzyl group and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Introduction of the 2,5-Dimethoxybenzyl Group: This step involves the alkylation of the piperazine ring with 2,5-dimethoxybenzyl chloride under basic conditions, such as using sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Addition of the Ethylsulfonyl Group: The final step is the sulfonylation of the piperazine nitrogen with ethylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which might reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl positions, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Azides or thiol-substituted derivatives.

Scientific Research Applications

1-(2,5-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethoxybenzyl)piperazine: Lacks the ethylsulfonyl group, which may result in different chemical and biological properties.

    4-(Ethylsulfonyl)piperazine:

    1-(2,5-Dimethoxyphenyl)piperazine: Similar structure but with a phenyl group instead of a benzyl group, leading to different steric and electronic effects.

Uniqueness

1-(2,5-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine is unique due to the combination of the 2,5-dimethoxybenzyl and ethylsulfonyl groups, which confer specific chemical reactivity and potential biological activity. This dual substitution pattern can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H24N2O4S

Molecular Weight

328.4 g/mol

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine

InChI

InChI=1S/C15H24N2O4S/c1-4-22(18,19)17-9-7-16(8-10-17)12-13-11-14(20-2)5-6-15(13)21-3/h5-6,11H,4,7-10,12H2,1-3H3

InChI Key

IJENTQFBZMSENA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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